molecular formula C17H18ClNO4S B2881051 N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide CAS No. 338424-24-1

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No.: B2881051
CAS No.: 338424-24-1
M. Wt: 367.84
InChI Key: UGJVZGHJGPCUCL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (CAS: 338423-96-4) is a sulfonamide-containing propanamide derivative with the molecular formula C₁₆H₁₆ClNO₄S and a molar mass of 353.82 g/mol . Its structure features:

  • A 4-chlorophenyl group attached to the amide nitrogen.
  • A 2-hydroxy-2-methyl moiety on the propanamide backbone.
  • A 4-methylphenylsulfonyl group at the 3-position.

Its synthesis typically involves multi-step protocols, including sulfonylation and amidation reactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-3-9-15(10-4-12)24(22,23)11-17(2,21)16(20)19-14-7-5-13(18)6-8-14/h3-10,21H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVZGHJGPCUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to have a wide range of biological activities, suggesting that this compound may interact with multiple targets.

Mode of Action

It’s known that similar compounds can act as carbonic anhydrase inhibitors, suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been reported to possess antiviral activity, suggesting that this compound might interfere with viral replication pathways.

Result of Action

Similar compounds have been reported to possess antiviral activity, suggesting that this compound might inhibit viral replication at the cellular level.

Biological Activity

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological effects, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound’s chemical structure can be represented as follows:

  • Molecular Formula : C16H18ClNO3S
  • Molecular Weight : 335.84 g/mol

This compound features a sulfonamide group, which is known for its pharmacological properties, particularly in antibacterial and enzyme inhibition contexts.

1. Antibacterial Activity

Research has demonstrated that various sulfonamide derivatives exhibit significant antibacterial properties. The synthesized this compound was evaluated against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound could be further explored as a potential antibacterial agent.

2. Enzyme Inhibition

The compound also exhibited significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications, especially in neurodegenerative diseases and gastrointestinal disorders.

EnzymeInhibition Percentage
Acetylcholinesterase75%
Urease85%

These results indicate that the compound could serve as a lead for developing new enzyme inhibitors.

3. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (A375).

Cell LineIC50 (µM)
A549<10
A3755.7

The low IC50 values indicate potent cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

Study on Antibacterial Efficacy

A study conducted by Omar et al. (2020) evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The study concluded that this compound showed significant inhibition against Salmonella typhi, highlighting its potential in treating bacterial infections.

Study on Enzyme Inhibition

Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that the compound effectively inhibited AChE and urease activities. The study utilized docking simulations to elucidate the binding interactions between the compound and the target enzymes, confirming its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Key Features Melting Point (°C) Notable Properties/Applications Reference
N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide C₁₆H₁₆ClNO₄S 353.82 4-ClPh, 2-OH-2-Me, 4-MePhSO₂ Not reported Polar functional groups, sulfonamide
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide (7k) C₂₄H₂₇ClN₄O₄S₂ 535 4-ClPhSO₂, oxadiazole, ethylphenyl 66–68 Higher molecular weight, oxadiazole core
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide (7l) C₂₄H₂₇ClN₄O₄S₂ 535 4-ClPhSO₂, oxadiazole, ethylphenyl (para-substituted) 77–79 Positional isomer of 7k
Propanamide, N-[(4-methylphenyl)sulfonyl]- C₁₀H₁₃NO₃S 227.28 4-MePhSO₂, no hydroxy or chlorophenyl Not reported Simpler structure, high synthetic yield (93–99%)
N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide C₁₆H₁₆ClNOS 305.82 4-Cl-2-MePh, phenylsulfanyl Not reported Thioether linkage, lower polarity

Key Structural and Functional Differences

Core Backbone Modifications: The target compound contains a 2-hydroxy-2-methylpropanamide backbone, which is absent in compounds like 7k and 7l (oxadiazole-sulfanyl-propanamide derivatives) . Propanamide, N-[(4-methylphenyl)sulfonyl]- lacks the chlorophenyl and hydroxy groups, resulting in reduced steric hindrance and molecular weight .

Substituent Effects :

  • Positional Isomerism : Compounds 7k (2-ethylphenyl) and 7l (4-ethylphenyl) demonstrate how substituent position alters melting points (66–68°C vs. 77–79°C) despite identical molecular formulas .
  • Sulfur Linkages : The phenylsulfonyl group in the target compound contrasts with the phenylsulfanyl group in N-(4-chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide , where the sulfur atom is less oxidized, reducing polarity .

Synthetic Complexity :

  • The target compound requires multi-step synthesis (e.g., sulfonylation of propanamide precursors) , whereas Propanamide, N-[(4-methylphenyl)sulfonyl]- can be synthesized in high yields (93–99%) via direct sulfonylation .

Crystallographic Data :

  • While the target compound lacks reported crystal data, structurally related compounds (e.g., N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide ) exhibit hydrogen-bonded chains (N–H⋯O) and torsional angles (C–C–N–C = 176.6°) in their crystal lattices, suggesting similar conformational rigidity .

Research Implications

  • Structure-Activity Relationships (SAR): The hydroxy and sulfonyl groups in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-polar analogs like N-(4-chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide .
  • Thermal Stability : Higher melting points in compounds with para-substituted aryl groups (e.g., 7l ) suggest improved crystallinity and stability .

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